molecular formula C12H10N4O2 B1489661 4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152513-70-6

4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1489661
M. Wt: 242.23 g/mol
InChI Key: NOVSLZKHDRFWQG-UHFFFAOYSA-N
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Description

The compound “4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol” is a complex organic molecule that contains several interesting functional groups. These include a phenol group, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the phenol group might undergo reactions such as E1 or E2 eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific arrangement of its atoms would all play a role .

Scientific Research Applications

Computational and Pharmacological Potential

A study highlights the computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazole, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The compounds exhibited binding and inhibitory effects across various assays, with certain derivatives showing significant antioxidant potential and others demonstrating potent toxicity assessment and tumor inhibition capabilities (Faheem, 2018).

Antimicrobial Activity

Research into the antimicrobial activity of certain 1,3,4-oxadiazole and pyrazole derivatives revealed compounds with significant antibacterial activity against various pathogens. One study synthesized novel oxadiazoles exhibiting notable antibacterial effects, with specific compounds showing high efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Antifungal and Insecticidal Activities

Derivatives containing the 1,3,4-oxadiazole rings were evaluated for their insecticidal activities against the diamondback moth, showcasing that some compounds exhibited good insecticidal activities. This suggests their potential application in agricultural pest management (Qi et al., 2014). Furthermore, compounds have been synthesized and tested for their fungicidal activity against Rhizoctonia solani, a major rice disease in China, indicating their utility in controlling fungal pathogens (Chen et al., 2000).

Antimycobacterial Screening

Newly synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were evaluated for their in vitro antitubercular activities, with some showing promising lead molecules for further drug development against Mycobacterium tuberculosis (Nayak et al., 2016).

Safety And Hazards

Without specific studies on this compound, it’s difficult to provide accurate information about its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-16-7-9(6-13-16)12-14-11(15-18-12)8-2-4-10(17)5-3-8/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVSLZKHDRFWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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